Chamaejasmine

Vue d'ensemble

Description

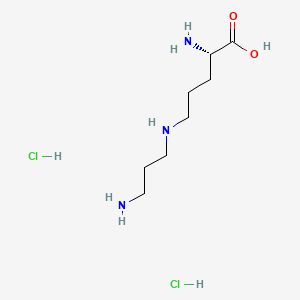

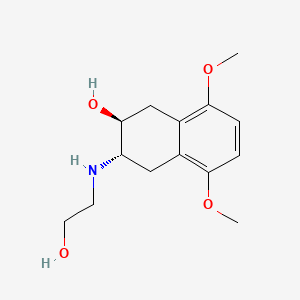

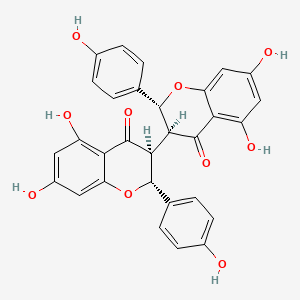

Chamaejasmine is a natural biflavonoid compound extracted from the roots of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties .

Applications De Recherche Scientifique

Chamaejasmine has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: Research focuses on its effects on cellular processes, including cell cycle arrest and apoptosis.

Medicine: this compound exhibits significant anticancer activity, particularly against breast cancer and lung adenocarcinoma cells. .

Mécanisme D'action

Target of Action

Chamaejasmine, a natural compound extracted from Stellera chamaejasme L., has been found to primarily target β-tubulin and Akt in cancer cells. β-tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in cell division . Akt, also known as Protein Kinase B, is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

This compound interacts with its targets leading to significant changes in cellular processes. This leads to cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound inactivates Akt, resulting in the inhibition of its kinase activity and reduced phosphorylation of proapoptotic proteins BAD and glycogen synthase kinase-3 .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the AMPK pathway and inhibits the mTOR pathway, leading to the induction of autophagy and the production of reactive oxygen species (ROS) in osteosarcoma MG-63 cells . In breast cancer cells, it induces the expression of p21 and p27, blocking the cell cycle in the G2/M phase . Moreover, it inhibits the nuclear translocation and phosphorylation of NF-κB, a key regulator of immune responses and inflammation .

Pharmacokinetics

It is known that this compound exhibits notable anticancer activity against various cancer cell lines

Result of Action

This compound’s interaction with its targets leads to a series of molecular and cellular effects. It inhibits cell proliferation, induces G2/M phase arrest, and triggers apoptosis in various cancer cells . It also disrupts microtubule dynamics by inhibiting tubulin polymerization , and inactivates Akt, leading to reduced phosphorylation of proapoptotic proteins .

Action Environment

Environmental factors can influence the action of this compound. For instance, the soil microbial community in the rhizosphere of Stellera chamaejasme L., from which this compound is extracted, can be affected by allelochemicals, soil physicochemical properties, and enzyme activities . .

Analyse Biochimique

Biochemical Properties

Chamaejasmine plays a crucial role in various biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key interactions involves the adenosine 5’-monophosphate-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. This compound activates AMPK, which in turn inhibits mTOR, leading to increased autophagy and apoptosis in cancer cells . Additionally, this compound induces the generation of reactive oxygen species (ROS), which further promotes programmed cell death . The compound also interacts with proteins such as Bcl-2 and Bax, influencing the mitochondrial pathway of apoptosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In osteosarcoma cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and promote autophagy . The compound influences cell function by modulating cell signaling pathways, including the AMPK/mTOR pathway, and altering gene expression related to cell survival and death . This compound also affects cellular metabolism by increasing ROS levels, which can lead to oxidative stress and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to and activates AMPK, which subsequently inhibits mTOR signaling . This inhibition leads to the induction of autophagy and apoptosis. This compound also modulates the expression of apoptosis-related proteins, such as downregulating Bcl-2 and upregulating Bax, resulting in the release of cytochrome c from the mitochondria and activation of the caspase cascade . Furthermore, the generation of ROS by this compound contributes to its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its pro-apoptotic and pro-autophagic effects over extended periods, with sustained activation of the AMPK/mTOR pathway and continuous ROS generation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including increased oxidative stress and potential damage to normal tissues . It is essential to determine the optimal dosage that maximizes the therapeutic benefits of this compound while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The activation of AMPK by this compound plays a central role in its metabolic effects, as AMPK is a key regulator of cellular energy homeostasis . By inhibiting mTOR, this compound promotes autophagy, a process that recycles cellular components and maintains metabolic balance . Additionally, the generation of ROS by this compound can influence metabolic flux and alter metabolite levels, contributing to its anti-cancer effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activityOnce inside the cell, this compound may accumulate in specific compartments or organelles, where it exerts its effects on cellular processes

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been shown to localize to the mitochondria, where it influences the mitochondrial pathway of apoptosis by modulating the expression of Bcl-2 and Bax proteins . Additionally, this compound may target other subcellular compartments, such as lysosomes, to promote autophagy

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of chamaejasmine typically involves the extraction from the roots of Stellera chamaejasme L. The process includes:

Extraction: The roots are dried and powdered, followed by extraction using solvents such as ethanol or methanol.

Purification: The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The development of synthetic methods for large-scale production is an area of ongoing research .

Analyse Des Réactions Chimiques

Types of Reactions: Chamaejasmine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Chamaejasmine is compared with other biflavonoids such as:

- Neochamaejasmin A

- Isochamaejasmin

- Wikstrol A

- Subtoxin A

Uniqueness:

- Anticancer Activity: this compound shows more potent anticancer activity compared to similar compounds like taxol, particularly against prostate cancer cells .

- Mechanism of Action: Its ability to induce apoptosis through multiple pathways, including the mitochondrial and PI3K/Akt pathways, sets it apart from other biflavonoids .

This compound’s unique chemical structure and potent biological activities make it a promising candidate for further research and development in various scientific fields.

Propriétés

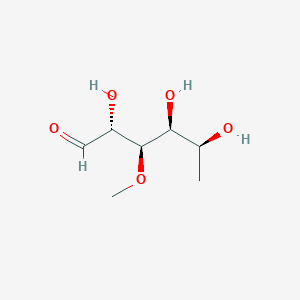

IUPAC Name |

(2R,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-HHGOQMMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219886 | |

| Record name | (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69618-96-8 | |

| Record name | Chamaejasmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69618-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chamaejasmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069618968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is chamaejasmine and where is it found?

A: this compound is a naturally occurring biflavonoid primarily isolated from the roots of Stellera chamaejasme L., a plant belonging to the Thymelaeaceae family. [] It was first isolated and structurally characterized in 1979. [] This plant is traditionally used in Chinese medicine for various ailments, including cancer. []

Q2: What is the molecular structure of this compound?

A: this compound is a 3,3'-biflavanone, meaning it consists of two flavanone units connected at the 3-position of each unit. [, ]

Q3: What are the reported anti-cancer mechanisms of this compound?

A3: this compound exhibits its anti-cancer activity through various mechanisms, including:

Q4: How does this compound affect the AMPK/mTOR signaling pathway?

A: this compound activates AMPK, a sensor of cellular energy status, while simultaneously inhibiting mTOR, a downstream target of AMPK. [] This dual action on the AMPK/mTOR pathway promotes autophagy, a catabolic process essential for cell survival under stress conditions. []

Q5: Does this compound induce reactive oxygen species (ROS) generation?

A: Yes, studies indicate that this compound administration leads to ROS generation in MG-63 osteosarcoma cells. [] ROS are highly reactive molecules that can trigger cell death pathways, suggesting their involvement in this compound-induced apoptosis and autophagy. []

Q6: What is the role of the NF-κB pathway in this compound’s anti-cancer activity?

A: this compound treatment inhibits the nuclear translocation of NF-κB in MDA-MB-231 breast cancer cells. [] This inhibition is significant as NF-κB is a transcription factor involved in inflammation, cell survival, and proliferation, often dysregulated in cancer. []

Q7: How does this compound interact with tubulin?

A: In silico studies suggest that this compound interacts with the active site of β-tubulin through strong hydrophobic interactions. [] This binding might interfere with the assembly of microtubules, essential components of the cell cytoskeleton, and disrupt cell division. []

Q8: What is the significance of this compound’s effect on VEGFR2?

A: this compound’s ability to downregulate VEGFR2 through autophagy is crucial for its anti-angiogenic effects. [] By reducing VEGFR2 levels, this compound disrupts the VEGF signaling pathway, which plays a central role in promoting the formation of new blood vessels, a process essential for tumor growth and metastasis. []

Q9: Has the pharmacokinetics of this compound been studied?

A: Yes, a study has been conducted to evaluate the pharmacokinetics of five flavonoids from Stellera chamaejasme L., including this compound, in rats after oral administration of the plant’s ethyl acetate extract. [] The study employed a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantification in rat plasma. []

Q10: Are there any analytical methods available for the detection and quantification of this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and mass spectrometry (MS) is commonly used to identify and quantify this compound in plant extracts and biological samples. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)](/img/structure/B1198470.png)

![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)